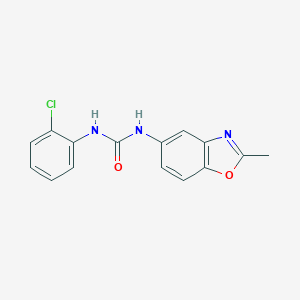
2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide, also known as MPMA, is a chemical compound that has been widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to act as an agonist for the sigma-1 receptor. Activation of this receptor has been shown to modulate the activity of other receptors, including the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, reduce anxiety-like behavior, and enhance memory retention. This compound has also been shown to have analgesic effects, reducing pain perception in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor activation without the confounding effects of other receptors. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. This compound has been shown to have neuroprotective effects in animal models, and further studies could explore its potential as a therapeutic agent. Another area of interest is the development of more selective sigma-1 receptor agonists, which could help to further elucidate the role of this receptor in physiological processes.
Synthesemethoden
The synthesis of 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide is a multi-step process that involves the reaction of 3-methylphenol with 4-methoxyphenol in the presence of a catalyst to form 2-(4-methoxyphenoxy)-3-methylphenol. This intermediate is then converted to this compound through the reaction with acetic anhydride and a catalyst.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been widely used in scientific research as a tool to study the function of certain receptors in the brain. Specifically, this compound has been used as a selective agonist for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. This compound has also been used to study the interaction between the sigma-1 receptor and other receptors, such as the NMDA receptor.
Eigenschaften
Molekularformel |
C16H17NO3 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO3/c1-12-4-3-5-13(10-12)17-16(18)11-20-15-8-6-14(19-2)7-9-15/h3-10H,11H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
VRSQVLZCVQQGQI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)
![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)
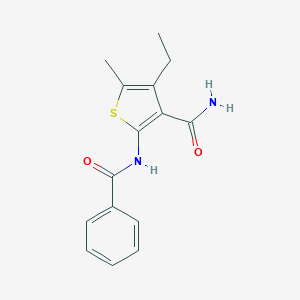

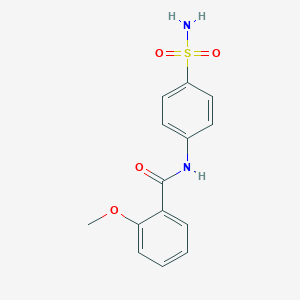
![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)
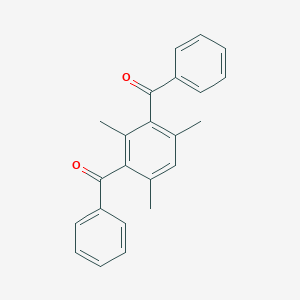
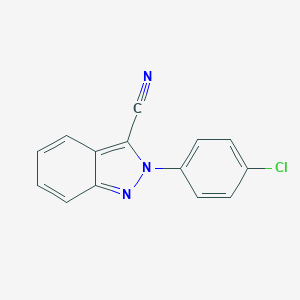
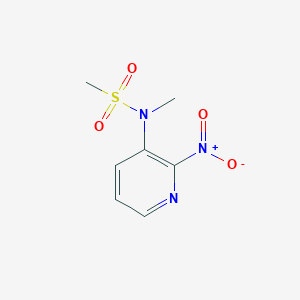


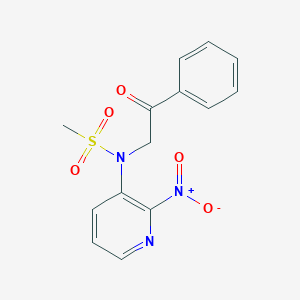
![Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)
